molecular formula C4H11NOS2 B1664881 Aminoethyl-SS-ethylalcohol CAS No. 15579-01-8

Aminoethyl-SS-ethylalcohol

Cat. No.: B1664881
CAS No.: 15579-01-8
M. Wt: 153.3 g/mol
InChI Key: OAHFAPXIBISUJB-UHFFFAOYSA-N
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Description

Aminoethyl-SS-ethylalcohol is a chemical compound characterized by the presence of a primary amine group, a cleavable disulfide bond, and a hydroxyl group. Its molecular formula is C4H11NOS2, and it has a molecular weight of 153.3 g/mol . This compound is notable for its versatility in chemical reactions due to the presence of both amine and alcohol functional groups, as well as the cleavable disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoethyl-SS-ethylalcohol can be synthesized through a multi-step process involving the reaction of ethylene oxide with cysteamine to form 2-aminoethanethiol. This intermediate is then reacted with ethylene glycol under controlled conditions to yield the final product. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and crystallization to ensure the compound meets the required specifications for various applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous or organic solvents.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Thiols.

    Substitution: Amides, sulfonamides.

Mechanism of Action

The mechanism of action of Aminoethyl-SS-ethylalcohol involves its ability to undergo cleavage at the disulfide bond under reducing conditions, which is crucial in drug delivery systems. The primary amine and hydroxyl groups allow for further functionalization, enabling the compound to interact with various molecular targets. In biological systems, the cleavable disulfide bond is particularly important for the controlled release of therapeutic agents .

Comparison with Similar Compounds

    Ethanolamine: Contains a primary amine and hydroxyl group but lacks the cleavable disulfide bond.

    Cysteamine: Contains a primary amine and thiol group but lacks the hydroxyl group.

    2-Aminoethanol: Similar to ethanolamine but with an additional hydroxyl group.

Uniqueness: Aminoethyl-SS-ethylalcohol is unique due to the presence of the cleavable disulfide bond, which provides additional functionality in chemical and biological applications. This feature distinguishes it from other similar compounds and enhances its utility in drug delivery and molecular modification .

Properties

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHFAPXIBISUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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